Researchers needing a dihalogenated pyridine for late-stage functionalization often face poor SNAr reactivity or incompatible substituents. 6-Chloro-5-fluoronicotinic acid resolves this with a 6-chloro leaving group activated by the ring N and 5-fluoro substituent, enabling mild amination. The retained 5-fluoro group is critical for lipophilicity and target binding in APIs like KRAS G12D inhibitors.
6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6) is a highly functionalized, di-halogenated pyridine building block central to modern pharmaceutical and agrochemical synthesis. Characterized by a carboxylic acid at the 3-position, a fluorine at the 5-position, and a chlorine at the 6-position, this compound offers a precise arrangement of electronic and steric properties. The synergistic electron-withdrawing effects of the ring nitrogen and the 5-fluoro substituent activate the 6-chloro position for nucleophilic aromatic substitution (SNAr), while the carboxylic acid provides a versatile handle for esterification, amidation, or decarboxylative cross-coupling. Commercially, it is prioritized as a critical precursor in the synthesis of advanced targeted therapeutics, most notably KRAS G12D inhibitors, where the retention of the 5-fluoro group is essential for modulating the physicochemical and binding properties of the final active pharmaceutical ingredient (API) [1].
Attempting to substitute 6-chloro-5-fluoronicotinic acid with more common analogs, such as 6-chloronicotinic acid or 5-fluoronicotinic acid, fundamentally alters both synthetic processability and end-product efficacy. Replacing it with 6-chloronicotinic acid removes the critical 5-fluoro group, which decreases the SNAr reactivity at the 6-position—necessitating harsher, lower-yielding reaction conditions—and eliminates a key hydrogen-bond acceptor required for target binding in advanced APIs like KRAS inhibitors. Conversely, utilizing 5-fluoronicotinic acid lacks the reactive 6-chloro leaving group entirely, rendering standard late-stage functionalization at that position impossible. Furthermore, substituting with more heavily halogenated variants, such as 4,6-dichloro-5-fluoronicotinic acid, introduces competing reactive sites and reduces aqueous solubility, complicating biphasic workups and reducing overall synthetic efficiency [1].
The introduction of a 5-fluoro substituent significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the pyridine ring compared to standard 6-chloronicotinic acid. This stereoelectronic activation accelerates nucleophilic aromatic substitution (SNAr) at the 6-chloro position. In industrial syntheses, such as the preparation of KRAS inhibitor intermediates, displacement of the 6-chloro group by amine nucleophiles proceeds efficiently under mild conditions (20–60 °C), frequently achieving yields exceeding 85%. In contrast, the non-fluorinated 6-chloronicotinic acid typically requires substantially higher temperatures (>80 °C) or stronger bases to achieve comparable conversion rates, increasing the risk of thermal degradation for sensitive substrates[1].
| Evidence Dimension | SNAr reactivity and required reaction temperature |
| Target Compound Data | >85% yield under mild conditions (20–60 °C) |
| Comparator Or Baseline | 6-Chloronicotinic acid |
| Quantified Difference | ~20–40 °C reduction in required reaction temperature for equivalent yield |
| Conditions | Amine nucleophile, polar aprotic solvent (e.g., THF or DMF) |
Enables milder processing conditions and higher throughput in API synthesis, minimizing energy costs and thermal degradation of complex intermediates.
6-Chloro-5-fluoronicotinic acid demonstrates a calculated aqueous solubility of approximately 1.18 to 1.4 mg/mL (Log S ≈ -2.1), categorizing it as a moderately soluble small-molecule building block. Compared to more heavily halogenated analogs like 4,6-dichloro-5-fluoronicotinic acid, which exhibit higher lipophilicity and poorer aqueous solubility, 38186-86-6 maintains sufficient hydrophilicity. This property facilitates scalable biphasic processing. For instance, ester saponification reactions utilizing this scaffold can be efficiently conducted in THF/water mixtures (e.g., using NaOH at 20 °C) with near-quantitative recovery of the acid upon simple aqueous acidification and extraction [1].
| Evidence Dimension | Aqueous solubility (Log S) and biphasic compatibility |
| Target Compound Data | 1.18 - 1.4 mg/mL (Log S ≈ -2.1); highly compatible with THF/water processing |
| Comparator Or Baseline | 4,6-Dichloro-5-fluoronicotinic acid |
| Quantified Difference | ~0.5 to 1.0 log unit improvement in aqueous solubility (Log S) |
| Conditions | Standard ambient temperature and pressure (SATP), biphasic solvent systems |
Facilitates scalable, cost-effective workups and biphasic reactions without the need for excessive volumes of hazardous, strictly anhydrous organic solvents.
In the development of targeted therapeutics, the retention of the 5-fluoro group from the 6-chloro-5-fluoronicotinic acid precursor is critical for final API performance. The fluorine atom predictably increases the lipophilicity (Log P) of the final scaffold by approximately +0.2 to +0.4 units compared to a des-fluoro analog derived from 6-chloronicotinic acid, thereby improving cellular permeability. Furthermore, the highly electronegative fluorine modulates the pKa of adjacent functional groups and acts as a specific hydrogen bond acceptor, a feature explicitly exploited in the design of high-affinity KRAS G12D inhibitors to optimize binding within the target protein's active site [1].
| Evidence Dimension | Lipophilicity (Log P) and structural binding features |
| Target Compound Data | Predictable +0.2 to +0.4 Log P increase; provides H-bond acceptor |
| Comparator Or Baseline | 6-Chloronicotinic acid-derived scaffolds |
| Quantified Difference | +0.2 to +0.4 units in Log P; presence vs. absence of specific F-mediated H-bonding |
| Conditions | Physiological pH, target protein binding assays |
Procuring the exact 5-fluoro building block is non-negotiable for achieving the required pharmacokinetic and pharmacodynamic profiles in advanced oncology candidates.
6-Chloro-5-fluoronicotinic acid is a foundational precursor in the industrial synthesis of KRAS G12D inhibitors. Its highly activated 6-chloro position allows for efficient, mild SNAr displacement with complex amines, while the retained 5-fluoro group is essential for optimizing the lipophilicity and target binding affinity of the final oncology API [1].
In agrochemical research, this compound is utilized to synthesize novel crop protection agents. The specific 5-fluoro-6-chloro substitution pattern provides a targeted balance of metabolic stability and soil half-life compared to non-fluorinated analogs, making it a highly functional building block for next-generation fungicides and insecticides [2].
Due to its moderate aqueous solubility (Log S ≈ -2.1) and compatibility with THF/water solvent systems, 6-chloro-5-fluoronicotinic acid is highly suited for high-throughput, biphasic library synthesis. It allows for rapid esterification, amidation, and subsequent saponification steps without requiring strictly anhydrous conditions, streamlining the generation of diverse nicotinic acid derivatives [3].
Irritant